Decapeptide-12
CAS No.: 137665-91-9
Cat. No.: VC0549208
Molecular Formula: C65H90N18O17
Molecular Weight: 1395
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137665-91-9 |
---|---|
Molecular Formula | C65H90N18O17 |
Molecular Weight | 1395 |
IUPAC Name | 2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Decapeptide-12 is identified by the CAS number 137665-91-9 and possesses the molecular formula C65H90N18O17 with a molecular weight of approximately 1395.5 g/mol . The peptide sequence consists of ten amino acids arranged in the following order: Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr, represented in the IUPAC Condensed format as H-Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr-OH . This specific amino acid sequence is crucial for its biological activity as a tyrosinase inhibitor.
Table 1: Molecular Characteristics of Decapeptide-12
Parameter | Value |
---|---|
CAS Number | 137665-91-9 |
Molecular Formula | C65H90N18O17 |
Molecular Weight | 1395.5 g/mol |
Peptide Sequence | Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr |
IUPAC Name | DL-tyrosyl-DL-arginyl-DL-seryl-DL-arginyl-DL-lysyl-DL-tyrosyl-DL-seryl-DL-seryl-DL-tryptophyl-DL-tyrosine |
Physical Properties
Decapeptide-12 typically appears as a white powder that is soluble in water or 1% acetic acid solution . Its solubility is influenced by several factors, including solvent type, temperature, pH, and salt concentration . The compound dissolves well in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are beneficial for hydrophobic molecules. Additionally, aqueous sodium hydroxide solution can serve as an effective solvent, particularly for the amino acid components of the peptide .
Stability and Reactivity
The stability of Decapeptide-12 is influenced by environmental conditions including light exposure, temperature, pH, and the presence of oxidizing agents. While relatively stable at room temperature, the compound's structure can undergo alterations when exposed to light or heat treatment, resulting in decreased biological activity . Both acidic and alkaline environments can negatively impact its structural integrity, and oxidation by peroxides can diminish its efficacy. These stability considerations are particularly important for formulation and storage of products containing this peptide .
The peptide contains multiple amino acid residues capable of participating in various chemical reactions. The cysteine residues enable redox reactions through disulfide bond formation, while residues like aspartic acid, glutamic acid, and arginine facilitate acid-base reactions. Understanding these reactive properties is essential for optimizing formulations containing Decapeptide-12 .
Clinical Efficacy
Studies on Melasma
Multiple clinical studies have documented the efficacy of Decapeptide-12 in treating melasma, a challenging hyperpigmentation disorder particularly common in women with Hispanic and Asian backgrounds . In a prospective study involving Hispanic females with mild-to-moderate melasma, a brightening system containing 0.01% Decapeptide-12 cream demonstrated significant improvements over a 16-week period . The study reported progressive reductions in Melasma Area and Severity Index (MASI) scores:
Table 2: MASI Score Reduction in Hispanic Females Using Decapeptide-12 System
Treatment Duration | Mean MASI Score Reduction |
---|---|
Week 4 | 36% |
Week 8 | 46% |
Week 12 | 54% |
Week 16 | 60% |
Another clinical investigation demonstrated that 0.01% Decapeptide-12 formulated in an inert cream base reduced the appearance of recalcitrant melasma by 40% after 12 weeks and 50% after 16 weeks of twice-daily application . These findings confirm the compound's efficacy in addressing even stubborn cases of hyperpigmentation that may have been resistant to other treatment approaches.
Studies on Post-Inflammatory Hyperpigmentation
Post-inflammatory hyperpigmentation (PIH) represents another challenging hyperpigmentation condition, particularly in skin of color. Clinical research has shown that Decapeptide-12 can effectively treat PIH when used alone or in combination with other treatment modalities .
One innovative approach combined topical application with dermalinfusion techniques, where Decapeptide-12 was infused into the skin using a diamond-encrusted handpiece under pneumatic pressure (SilkPeel procedure) . This combined approach accelerated the resolution of PIH in patients with Fitzpatrick skin type IV. The treatment protocol involved a series of four procedures spaced two weeks apart, with patients applying a cream containing 0.01% Decapeptide-12 twice daily between sessions . This multimodal approach demonstrated enhanced efficacy compared to topical application alone, particularly for more resistant cases of PIH.
Efficacy in Different Skin Types
A significant advantage of Decapeptide-12 is its suitability for all Fitzpatrick skin types, making it particularly valuable for patients with skin of color who are more susceptible to hyperpigmentation disorders and potential adverse effects from traditional depigmenting agents . Clinical studies have included participants with Fitzpatrick skin types I through IV, demonstrating efficacy across this spectrum .
In a prospective study evaluating the safety and efficacy of Decapeptide-12 in treating facial hyperpigmentation associated with chronic photodamage, significant improvements were observed across various skin types . After 24 weeks of treatment:
Table 3: Improvement in Photodamage Using Decapeptide-12
Baseline Photodamage | Final Assessment | Percentage of Participants |
---|---|---|
Moderate (Grade 3) | Complete clearance (Grade 1) | 38.5% |
Moderate (Grade 3) | Mild (Grade 2) | 30.7% |
Severe (Grade 4) | Moderate (Grade 3) | 15.4% |
Severe (Grade 4) | Mild (Grade 2) | 15.4% |
These results highlight the versatility of Decapeptide-12 in addressing hyperpigmentation of varying severity across different skin types.
Applications and Formulations
Decapeptide-12 is primarily used in cosmetic and dermatological formulations at a concentration of 0.01% for treating various hyperpigmentation disorders . It is typically incorporated into cream-based formulations for topical application, often as part of a comprehensive skincare regimen.
In clinical studies, Decapeptide-12 has been used in conjunction with complementary products to enhance its efficacy. One common combination includes:
-
An antioxidant cleanser
-
A 0.01% Decapeptide-12 cream
-
A glycolic acid-containing moisturizer (typically 20% buffered glycolic acid)
This comprehensive approach addresses multiple aspects of hyperpigmentation management, including gentle cleansing, direct inhibition of melanin production, exfoliation to remove existing pigment, and protection against UV-induced darkening.
Decapeptide-12 has also been used in advanced dermatological procedures, particularly with dermalinfusion techniques like SilkPeel, which simultaneously abrades the stratum corneum and delivers the peptide under pneumatic pressure . This approach may offer enhanced penetration and accelerated results for resistant cases of hyperpigmentation.
Future Directions
The promising results of current studies suggest several potential directions for future research and development related to Decapeptide-12. These include:
-
Optimization of delivery systems to enhance penetration and efficacy, potentially through advanced technologies like microencapsulation or nanocarriers.
-
Investigation of synergistic combinations with other active ingredients to address multiple pathways involved in hyperpigmentation.
-
Longer-term studies to evaluate the durability of results and optimal maintenance protocols.
-
Exploration of broader applications beyond facial hyperpigmentation, such as for body hyperpigmentation or age spots on hands.
-
Development of personalized treatment protocols based on specific hyperpigmentation etiology and patient characteristics.
As research continues to advance our understanding of melanogenesis and the mechanisms underlying various hyperpigmentation disorders, Decapeptide-12 is likely to remain an important tool in the dermatologist's arsenal for safe and effective management of these challenging conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume